molecular formula C23H25NO7 B10993362 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B10993362
M. Wt: 427.4 g/mol
InChI Key: GJLFROHJPXCMID-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones, also known as coumarins, are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy and methyl groups, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-methylcoumarin and 3,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 7-methoxy-4-methylcoumarin and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with propanoyl chloride in the presence of a catalyst like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives where the carbonyl group is reduced.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, chromenone derivatives are known for their anti-inflammatory, antioxidant, and antimicrobial properties

Medicine

In medicine, the compound is explored for its potential use in treating diseases such as cancer, due to its ability to interact with specific molecular targets and pathways involved in cell proliferation and apoptosis.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes, due to its chromenone core.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The methoxy and methyl groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4-methylcoumarin: Shares the chromenone core but lacks the propanamide and trimethoxyphenyl groups.

    3,4,5-trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but lacks the chromenone core.

    Coumarin: The parent compound of chromenone derivatives, known for its broad range of biological activities.

Uniqueness

What sets 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide apart is the combination of the chromenone core with the trimethoxyphenyl group. This unique structure can result in distinct biological activities and chemical reactivity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C23H25NO7/c1-13-8-22(26)31-18-12-17(27-2)14(9-16(13)18)6-7-21(25)24-15-10-19(28-3)23(30-5)20(11-15)29-4/h8-12H,6-7H2,1-5H3,(H,24,25)

InChI Key

GJLFROHJPXCMID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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